2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-12(15-19-8)14-13(16)6-9-2-3-10-11(5-9)18-7-17-10/h2-5H,6-7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAUZTCEBPUCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with isoxazole derivatives under specific conditions. One common method involves the acylation of 5-methylisoxazole with a benzo[d][1,3]dioxole derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzo[d][1,3]dioxole or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Key Notes:
- K-series compounds exhibit higher lipophilicity (LogP > 3), favoring membrane permeability in plant models .
Biological Activity
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide, with the CAS number 922557-08-2, is a synthetic compound that combines a benzo[d][1,3]dioxole moiety with an isoxazole ring. This unique structure suggests potential biological activities, particularly in the areas of anticancer and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₁₃H₁₂N₂O₄
- Molecular Weight : 260.24 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole group attached to an isoxazole derivative, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of anticancer properties and potential neuroprotective effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting cell proliferation in cancer models.
| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest, potentially involving pathways like EGFR inhibition and modulation of mitochondrial proteins Bax and Bcl-2 .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:
- Non-Covalent Interactions : The compound likely interacts with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects.
- Inhibition of Key Enzymes : Similar compounds have shown potential in inhibiting enzymes like AChE and other targets involved in cancer progression.
Case Studies
Several studies have investigated related compounds with structural similarities to elucidate their biological activities:
- Anticancer Studies : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxicity across multiple cancer cell lines. The results indicated significant antitumor activity with some derivatives outperforming standard treatments .
- Neuroprotective Potential : Another study examined the antioxidant capacity of compounds designed around similar frameworks and demonstrated their ability to mitigate oxidative stress in neuronal models .
Q & A
Q. Methodological Answer :
- Synthesis Steps :
- Purification :
Basic: How can researchers ensure reaction completion and purity during synthesis?
Q. Methodological Answer :
- Monitoring :
- Workup :
Basic: What derivatives can be synthesized via substitution or oxidation reactions?
Q. Methodological Answer :
- Substitution : Replace the acetamide group with amines (e.g., ethylenediamine) in DMF at 80°C to yield N-substituted analogs .
- Oxidation : Treat with KMnO₄ in aqueous acetone to generate hydroxylated derivatives .
- Reduction : Use NaBH₄ to reduce carbonyl groups, producing alcohol intermediates .
Advanced: How to investigate the compound’s mechanism of action in preclinical models?
Q. Methodological Answer :
- In Vitro Assays :
- Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ calculations) .
- Perform enzyme inhibition studies (e.g., COX-2) with fluorogenic substrates .
- Target Identification :
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Q. Methodological Answer :
- Structural Modifications :
- Replace the 5-methylisoxazole with thiazole or oxadiazole rings to assess heterocycle impact .
- Introduce halogens (e.g., Cl, F) at the benzo[d][1,3]dioxol-5-yl group to study electronic effects .
- Bioactivity Testing :
- Compare IC₅₀ values across analogs in anti-inflammatory (LPS-induced TNF-α) and antiproliferative assays .
Advanced: How to resolve contradictions in bioactivity data across studies?
Q. Methodological Answer :
- Reproducibility Checks :
- Validate assay protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
- Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Data Analysis :
Advanced: What computational tools optimize reaction pathways for novel derivatives?
Q. Methodological Answer :
- Reaction Path Search :
- Machine Learning :
Advanced: How does microwave-assisted synthesis improve yield and efficiency?
Q. Methodological Answer :
- Conditions :
- Irradiate reaction mixtures at 100–150 W in DMF, reducing reaction time from 18 h to 30 min .
- Benefits :
- Achieve higher yields (85% vs. 60% conventional) due to uniform heating .
Advanced: What advanced analytical techniques characterize this compound?
Q. Methodological Answer :
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Q. Methodological Answer :
- Study Design :
- Use pharmacokinetic (PK) profiling in rodents to assess bioavailability and metabolism .
- Test in orthotopic tumor models (e.g., PDX mice) for relevance to human biology .
- Metabolite Analysis :
- Identify Phase I/II metabolites via LC-MS/MS and compare with in vitro microsomal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
